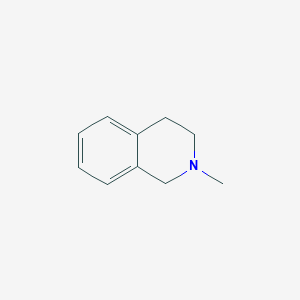

2-Methyl-1,2,3,4-tetrahydroisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXSVGVQGFPNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53112-33-7 (hydrochloride) | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00167086 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612-65-3 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 1,2,3,4 Tetrahydroisoquinoline

Established Synthetic Routes for 2-Methyl-1,2,3,4-tetrahydroisoquinoline

The construction of the this compound framework relies on several well-established synthetic protocols. These methods, including the Pictet-Spengler reaction and the Bischler-Napieralski cyclization followed by reduction, have been refined over the years to improve yields and expand their applicability. More recent developments have introduced multicomponent reactions and Pummerer-type cyclizations as alternative and efficient strategies.

Condensation Reactions in this compound Synthesis

The Pictet-Spengler reaction stands as a cornerstone for the synthesis of tetrahydroisoquinolines. rsc.orgorganicreactions.orgthermofisher.com This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring. wikipedia.org For the synthesis of this compound, the starting material is N-methyl-β-phenylethylamine, which reacts with formaldehyde.

The mechanism proceeds through the formation of an initial iminium ion, which then undergoes cyclization. rsc.org The reaction conditions are typically harsh, often requiring strong acids and elevated temperatures, especially when the aromatic ring is not activated by electron-donating groups. wikipedia.org

Table 1: Pictet-Spengler Reaction for this compound Synthesis

| Starting Material | Reagent | Catalyst | Product |

| N-methyl-β-phenylethylamine | Formaldehyde | Strong Acid (e.g., HCl) | This compound |

Reduction and Hydroxylation Steps in this compound Synthesis

Reduction is a crucial step in several synthetic routes to this compound, most notably following the Bischler-Napieralski cyclization, which initially yields a 3,4-dihydroisoquinolinium species. The reduction of this intermediate to the fully saturated tetrahydroisoquinoline is commonly achieved using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reducing agent for this transformation due to its selectivity and mild reaction conditions. wikipedia.org The reduction of the C=N double bond of the dihydroisoquinoline ring proceeds readily to afford the desired tetrahydroisoquinoline. nrochemistry.com

Hydroxylation is not a primary method for the synthesis of the core this compound structure. Instead, hydroxylated derivatives are typically synthesized from starting materials that already contain a hydroxyl group on the aromatic ring or are introduced in later stages to functionalize the molecule. researchgate.net Direct hydroxylation of the tetrahydroisoquinoline ring is not a common synthetic strategy for the parent compound.

Multicomponent Reactions for this compound Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While the direct synthesis of unsubstituted this compound via MCRs is not widely reported, these reactions are extensively used to generate a diverse library of its derivatives. nih.govthieme-connect.com

For instance, a one-pot, three-component reaction between an aromatic amine, an aldehyde, and an activated alkene can lead to highly substituted tetrahydroquinolines. researchgate.net One notable example involves the reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) under solvent-free conditions to produce 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields. nih.gov Although these methods yield complex derivatives, they highlight the versatility of MCRs in accessing the this compound scaffold. thermofisher.comwikipedia.org

Pummerer-type Cyclization Approaches to 2-Methyl-1,2,3,4-tetrahydroisoquinolines

The Pummerer reaction and its variants offer an alternative pathway to the tetrahydroisoquinoline core. jst.go.jp This reaction typically involves the rearrangement of a sulfoxide (B87167) in the presence of an activating agent, like trifluoroacetic anhydride (B1165640) (TFAA), to generate a thionium (B1214772) ion intermediate. wikipedia.org This electrophilic species can then be trapped intramolecularly by an aromatic ring to form the heterocyclic system.

In the context of this compound synthesis, this approach would involve the cyclization of an appropriately substituted N-methyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamine derivative. jst.go.jp The use of super acids, such as trifluoromethanesulfonic acid (TFSA), has been shown to promote the cyclization, leading to the isoquinoline (B145761) ring in a quantitative manner, particularly for substrates lacking activating groups on the benzene (B151609) ring. nih.govresearchgate.net This method has been successfully applied to the synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines. nih.gov

Bischler-Napieralski Cyclization and Subsequent Reductions

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgorganic-chemistry.orgorganicreactions.org The reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a condensing agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nrochemistry.comresearchgate.net

To synthesize this compound via this route, one would start with N-acetyl-N-methyl-β-phenylethylamine. The Bischler-Napieralski cyclization of this amide would yield the 2-methyl-3,4-dihydroisoquinolinium salt. This intermediate is then reduced in a subsequent step to the final product. nrochemistry.com

The reduction of the dihydroisoquinolinium salt is typically achieved with a hydride reducing agent. Sodium borohydride (NaBH₄) is a common choice for this transformation, providing the desired this compound in good yield. nrochemistry.com

Table 2: Bischler-Napieralski Route to this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Amide Formation | N-methyl-β-phenylethylamine | Acetic anhydride or Acetyl chloride | N-acetyl-N-methyl-β-phenylethylamine |

| 2. Cyclization | N-acetyl-N-methyl-β-phenylethylamine | POCl₃ or P₂O₅ | 2-Methyl-3,4-dihydroisoquinolinium salt |

| 3. Reduction | 2-Methyl-3,4-dihydroisoquinolinium salt | NaBH₄ | This compound |

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective methods for the synthesis of chiral 1,2,3,4-tetrahydroisoquinolines is of great importance due to the distinct pharmacological activities often exhibited by different enantiomers. mdpi.com Several strategies have been employed to achieve the asymmetric synthesis of the this compound scaffold, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. armchemfront.comrsc.org

One common approach involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.orgwilliams.edu For example, chiral auxiliaries can be attached to the nitrogen atom of the starting β-phenylethylamine to control the facial selectivity of the cyclization in a Pictet-Spengler or Bischler-Napieralski type reaction. rsc.orgresearchgate.net After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Catalytic asymmetric synthesis represents another powerful strategy. armchemfront.com This can involve the use of a chiral catalyst to control the enantioselectivity of the key ring-forming step. For instance, chiral Brønsted acids have been used to catalyze asymmetric Pictet-Spengler reactions. wikipedia.org Alternatively, the enantioselective reduction of a prochiral 3,4-dihydroisoquinolinium salt, an intermediate in the Bischler-Napieralski synthesis, can be achieved using a chiral reducing agent or a chiral catalyst in a hydrogenation reaction. mdpi.com This approach directly establishes the stereocenter at the C1 position.

Enzymatic methods, such as those employing norcoclaurine synthase (NCS), have also been utilized for the stereoselective Pictet-Spengler reaction, offering high enantioselectivity under mild conditions. armchemfront.com While often applied to dopamine-derived substrates, the substrate scope of these enzymes can sometimes be expanded to accommodate other starting materials.

Table 3: Approaches to Stereoselective Synthesis of Tetrahydroisoquinolines

| Strategy | Description | Example |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective cyclization. | Use of Evans oxazolidinones or Ellman's chiral sulfinamide. williams.eduresearchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to control the enantioselectivity of the reaction. | Chiral phosphoric acid-catalyzed Pictet-Spengler reaction. wikipedia.org |

| Enantioselective Reduction | Reduction of a prochiral dihydroisoquinolinium salt using a chiral catalyst or reagent. | Asymmetric hydrogenation of the C=N bond. mdpi.com |

| Enzymatic Synthesis | Use of enzymes to catalyze a stereoselective Pictet-Spengler reaction. | Norcoclaurine synthase (NCS) catalyzed condensation. armchemfront.com |

Derivatization Strategies for Structural Modification of this compound

The structural modification of the this compound core can be achieved through various chemical transformations targeting the aromatic ring or the position alpha to the nitrogen atom. These derivatizations are crucial for developing new analogs with tailored properties.

One key strategy involves the formation of an endo-cyclic iminium ion from the tertiary amine of the 2-Me-THIQ structure. This reactive intermediate can then be attacked by a range of nucleophiles, leading to α-functionalization. This process is initiated by the reaction of the corresponding N-oxide with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), which promotes the elimination to form the iminium ion. Subsequent treatment with organometallic reagents in the presence of a copper catalyst allows for the introduction of various alkyl or aryl groups at the C1 position. acs.org

Another approach to derivatization is through electrophilic aromatic substitution on the benzene ring of the tetrahydroisoquinoline system. The Friedel-Crafts acylation, for instance, can introduce keto groups onto the aromatic ring, typically at the C6 or C8 position, depending on the existing substituents and reaction conditions. nih.gov This method utilizes amides of homoveratrylamine which, upon reaction with carboxylic acids in the presence of a catalyst like polyphosphoric acid (PPA), yield ketoamides that can be further transformed. nih.gov

These derivatization strategies are summarized in the table below:

Table 1: Derivatization Strategies for this compound

| Strategy | Position of Modification | Reagents | Intermediate | Resulting Structure |

|---|---|---|---|---|

| α-Functionalization | C1 | 1. N-Oxidation 2. PivCl, TBSOTf 3. R-I, Zn, CuI | Endo-cyclic iminium ion | 1-Alkyl-2-methyl-THIQ |

| Friedel-Crafts Acylation | C6 / C8 | R-COOH, PPA | Acylium ion | 6-Acyl or 8-Acyl-2-methyl-THIQ |

Novel Synthetic Approaches for this compound Analogs

The synthesis of analogs of this compound often relies on constructing the core tetrahydroisoquinoline ring system with desired substituents, followed by N-methylation if the nitrogen is not already methylated during the cyclization process. Key methodologies include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and multicomponent reactions (MCRs).

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which are subsequently reduced to the corresponding tetrahydroisoquinolines. organic-chemistry.org The process involves the intramolecular cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). rsc.org The presence of electron-donating groups on the aromatic ring facilitates the cyclization. rsc.org The resulting dihydroisoquinoline is then reduced, commonly with sodium borohydride (NaBH₄), to yield the tetrahydroisoquinoline scaffold. rsc.orgnih.gov Subsequent N-methylation can provide the final 2-methyl-THIQ analog.

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone. organicreactions.orgthermofisher.com The reaction is typically catalyzed by a protic or Lewis acid and proceeds through an initial condensation to form a Schiff base (or iminium ion), which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. rsc.org This method is highly versatile for creating C1-substituted tetrahydroisoquinolines. nih.gov

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for generating structurally diverse libraries of tetrahydroisoquinoline analogs in a single step. rsc.org These reactions combine three or more starting materials in a one-pot synthesis, offering high atom economy. For example, a three-component reaction involving an aromatic aldehyde, N-methyl-4-piperidone, and malononitrile can be used to synthesize highly functionalized 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles. rsc.org This approach allows for the rapid generation of complex molecules from simple precursors.

The table below outlines a specific example of a multicomponent reaction for the synthesis of 2-Methyl-THIQ analogs.

Table 2: Multicomponent Synthesis of this compound Analogs

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Structure | Yield Range |

|---|---|---|---|---|---|

| Three-Component Reaction | Aromatic Aldehydes | N-Methyl-4-piperidone | Malononitrile | 6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile | 85-97% |

These synthetic methodologies provide a versatile toolkit for chemists to access a wide array of this compound analogs for further investigation.

Pharmacological and Biological Activities of 2 Methyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Neuropharmacological Investigations

2-Methyl-1,2,3,4-tetrahydroisoquinoline, also known as 2-methyl-TIQ, has been investigated for its effects on the dopaminergic system. Research has explored its potential role as an active form of its parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ). nih.gov However, its specific interactions remain an area of limited research compared to its isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477).

Interactions with Neurotransmitter Systems

Dopaminergic System Modulation by this compound

Dopamine (B1211576) Uptake Inhibition

The influence of this compound on the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft, has been a subject of investigation. nih.gov In a study using mice, the effect of repeated administration of 2-methyl-TIQ on the density of dopamine transporter binding sites was examined. The research found that treatment with 2-methyl-TIQ did not affect the binding of a specific radioligand to striatal dopamine transporters. nih.gov This suggests that, under the conditions of the study, this compound does not alter the density of these transporter proteins. nih.gov The study concluded that it remains unclear whether 2-methyl-TIQ is an active form of TIQ in this context. nih.gov

Table 1: Effect of this compound on Dopamine Transporter (DAT) Binding Sites

| Compound | Treatment Regimen | Brain Region | Measurement | Result | Source |

| This compound | 40 mg/kg, i.p., twice daily for 10 days | Striatum | Radioligand-DAT binding | No effect on binding sites | nih.gov |

Dopamine Receptor Interactions (e.g., D2 Receptor Binding)

Based on available scientific literature, there is no specific information regarding the direct binding affinity or functional modulation of dopamine receptors, such as the D2 receptor, by this compound.

Influence on Dopamine Metabolism

Detailed research findings on the specific influence of this compound on the metabolic pathways of dopamine, including its effects on enzymes like monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), are not available in the current scientific literature.

Specific studies detailing the interactions of this compound with components of the serotonergic system, such as serotonin (B10506) transporters (SERT) or specific serotonin receptor subtypes, are not present in the available scientific literature.

Noradrenergic System Modulation

This compound (2-MTIQ) has been shown to influence the noradrenergic system, a critical network of neurons that utilize norepinephrine (B1679862) as their primary neurotransmitter. This system is integral to a variety of physiological and cognitive processes, including attention, arousal, and the "fight-or-flight" response. The primary site for norepinephrine production in the central nervous system is a nucleus in the pons called the locus coeruleus. youtube.com

Research involving chronic administration of 2-MTIQ to C57BL/6J mice revealed a dose-dependent reduction in the number of tyrosine hydroxylase-immunoreactive cells in the locus coeruleus. nih.gov Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines, including norepinephrine and dopamine. A reduction in these cells suggests a potential impact on the brain's capacity to produce norepinephrine, thereby modulating the activity of the noradrenergic system. nih.gov This modulation is significant as the noradrenergic system is involved in regulating behavioral flexibility and exploration, which are crucial for decision-making processes under uncertain conditions. researchgate.net

Glutamatergic System Antagonism

The glutamatergic system, the principal excitatory neurotransmitter system in the brain, plays a vital role in synaptic plasticity, learning, and memory. However, its overactivity can lead to excitotoxicity, a process implicated in the pathology of various neurodegenerative disorders. nih.govresearchgate.net 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of 2-MTIQ, has demonstrated antagonistic properties within this system, suggesting a mechanism for its neuroprotective effects. nih.gov

In studies using granular cell cultures, 1MeTIQ was found to prevent glutamate-induced cell death and the subsequent influx of calcium ions (Ca2+). nih.gov This is particularly relevant to the function of N-methyl-D-aspartate (NMDA) receptors, a key component of the glutamatergic system. The action of 1MeTIQ on NMDA receptors was further substantiated by its ability to inhibit the binding of [3H]MK-801, a known NMDA receptor antagonist. nih.gov

Furthermore, in vivo microdialysis experiments have shown that 1MeTIQ can prevent the release of excitatory amino acids, such as glutamate (B1630785), induced by kainate in the rat frontal cortex. nih.govnih.gov It also completely antagonized the rise in glutamate release in the frontal cortex produced by MK-801. nih.govresearchgate.net This complex mechanism of action, which involves both receptor antagonism and modulation of neurotransmitter release, highlights the potential of 1MeTIQ in mitigating the detrimental effects of glutamatergic overstimulation. nih.gov

Neuroprotective Effects of this compound

The endogenous amine 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has garnered significant attention for its neuroprotective properties. nih.govontosight.ai Found to be present in the human brain, its concentrations are notably decreased in individuals with Parkinson's disease, suggesting a potential role in the health and maintenance of dopaminergic neurons. nih.gov The neuroprotective capacity of 1MeTIQ is multifaceted, involving the scavenging of free radicals, inhibition of monoamine oxidase (MAO), and modulation of calcium ion influx. nih.gov

Protection against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neuronal damage in neurodegenerative diseases. mdpi.com Dopaminergic neurons are particularly vulnerable due to the oxidative stress generated during dopamine metabolism. nih.gov

1MeTIQ exhibits potent free-radical scavenging properties. nih.govnih.gov It has been shown to inhibit the formation of free radicals in abiotic systems, a characteristic it shares with the related compound 1,2,3,4-tetrahydroisoquinoline (TIQ). nih.gov A significant aspect of its protective mechanism involves shifting the metabolic pathway of dopamine. 1MeTIQ inhibits MAO-dependent deamination, a process that generates ROS, and promotes the O-methylation pathway dependent on catechol-O-methyltransferase (COMT). nih.govevitachem.com This shift in dopamine catabolism significantly reduces oxidative stress within the substantia nigra. evitachem.com The antioxidant properties of related tetrahydroquinoline compounds have also been shown to reduce levels of lipid and protein oxidation products, further highlighting the importance of this mechanism in neuroprotection. nih.gov

Mitigation of Neurotoxin-Induced Damage (e.g., MPTP, Rotenone)

The neuroprotective effects of 1MeTIQ have been extensively studied in models of neurotoxicity induced by compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and rotenone (B1679576), which are known to cause parkinsonism-like symptoms by destroying dopaminergic neurons. wikipedia.orgoup.com

In studies with MPTP, a neurotoxin that is metabolized to the toxic ion MPP+, 1MeTIQ has been shown to prevent the resulting behavioral abnormalities and neurodegeneration. oup.comresearchgate.netcdnsciencepub.com It can block the MPTP-induced reduction in striatal dopamine content and the loss of tyrosine hydroxylase-positive cells in the substantia nigra. cdnsciencepub.com The (R)-enantiomer of 1MeTIQ was found to be particularly effective, indicating a stereoselective protective action. nih.gov

Similarly, 1MeTIQ demonstrates a protective effect against rotenone, a pesticide that induces parkinsonism by inhibiting mitochondrial complex I. oup.comnih.gov In animal models, 1MeTIQ counteracted the behavioral and biochemical changes induced by repeated rotenone administration, including a dramatic increase in dopamine metabolism. nih.govovid.com When rotenone was injected directly into the brain, causing a significant decrease in dopamine levels, treatment with 1MeTIQ strongly reduced this dopamine depletion. oup.comnih.gov

Table 1: Effects of 1MeTIQ on Neurotoxin-Induced Dopaminergic Damage

| Neurotoxin | Model System | Key Findings on 1MeTIQ's Effect |

|---|---|---|

| MPTP | Mice | Prevented bradykinesia, inhibited reduction in striatal dopamine and nigral tyrosine hydroxylase-positive cells. cdnsciencepub.com |

| MPTP | Cultured Rat Mesencephalic Neurons | Exerted neuroprotective action against MPP+-induced toxicity. nih.gov |

| Rotenone | Rats (systemic administration) | Counteracted behavioral abnormalities and alterations in cerebral dopamine metabolism. nih.gov |

| Rotenone | Rats (intracerebral injection) | Strongly reduced the fall of striatal dopamine concentration. oup.comnih.gov |

| Rotenone | Cultured Rat Mesencephalic Neurons | Provided neuroprotection against rotenone-induced toxicity. nih.gov |

Anti-Apoptotic Mechanisms

Apoptosis, or programmed cell death, is a critical process in the development and maintenance of multicellular organisms. Dysregulation of apoptosis can lead to various diseases, including neurodegenerative disorders. The neuroprotective effects of 1MeTIQ are also linked to its ability to interfere with apoptotic pathways.

In cell culture studies, 1MeTIQ has been shown to prevent glutamate-induced cell death by inhibiting caspase-3 activity. nih.gov Caspases are a family of proteases that play essential roles in apoptosis. By inhibiting this key executioner caspase, 1MeTIQ can halt the apoptotic cascade. The mechanism appears to be linked to its ability to prevent the influx of Ca2+, a critical trigger for apoptosis in neurons. nih.gov Furthermore, the inhibition of mitochondrial complex I by neurotoxins like MPTP can lead to cellular apoptosis; 1MeTIQ's protective effects against these toxins indirectly suggest an anti-apoptotic role. ontosight.ai Research on other methyl-donors has shown they can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bak and Bax while downregulating anti-apoptotic proteins such as Mcl-1 and Bcl-2, suggesting a potential pathway for 1MeTIQ's action. mdpi.com

Potential in Neurodegenerative Diseases

The diverse biological activities of this compound and its derivatives, particularly 1MeTIQ, position them as compounds of significant interest for the study and potential therapeutic intervention in neurodegenerative diseases. ontosight.ainih.govrsc.orgresearchgate.net The progressive loss of specific neuron populations, such as the dopaminergic neurons in the substantia nigra in Parkinson's disease, is a hallmark of these conditions. researchgate.netnih.gov

The neuroprotective profile of 1MeTIQ, characterized by its antioxidant, anti-excitotoxic, and anti-apoptotic properties, directly addresses several pathological mechanisms implicated in neurodegeneration. nih.govnih.govnih.govoup.com Its ability to counteract the damage induced by environmental and endogenous neurotoxins like MPTP and rotenone further underscores its therapeutic potential. oup.comresearchgate.net The observation that levels of endogenous 1MeTIQ are lower in the brains of Parkinson's disease patients suggests that supplementation or modulation of this compound could be a viable strategy. nih.gov

The stereoselective nature of its neuroprotective effects, with the (R)-enantiomer showing greater activity, provides a clear direction for the development of more potent and specific therapeutic agents. nih.gov By acting as a lead compound, 1MeTIQ could pave the way for new treatments aimed at slowing or halting the progression of devastating conditions like Parkinson's disease. nih.gov

Table 2: Summary of Neuroprotective Actions of 1MeTIQ Relevant to Neurodegenerative Diseases

| Mechanism of Action | Specific Effect | Relevance to Neurodegeneration |

|---|---|---|

| Antioxidant | Scavenges free radicals; shifts dopamine metabolism away from ROS-producing pathways. nih.govnih.govevitachem.com | Reduces oxidative stress, a key factor in neuronal cell death. mdpi.com |

| Anti-excitotoxic | Antagonizes NMDA receptors; prevents glutamate-induced Ca2+ influx and cell death. nih.gov | Protects against neuronal damage caused by overstimulation of glutamate receptors. |

| Anti-apoptotic | Inhibits caspase-3 activity. nih.gov | Prevents programmed cell death of neurons. |

| Neurotoxin Mitigation | Protects against damage from MPTP and rotenone. nih.govoup.comcdnsciencepub.com | Counteracts the effects of environmental or endogenous toxins implicated in Parkinson's disease. |

Parkinson's Disease Models and Pathophysiology

The role of tetrahydroisoquinolines in Parkinson's disease (PD) is complex, with some derivatives implicated as potential neurotoxins and others, notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), demonstrating significant neuroprotective properties. The structural similarity of some THIQ derivatives to the known parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has fueled research into their potential role in the etiology of PD. researchgate.net

Endogenous THIQs can be formed through the condensation of biogenic amines like dopamine with aldehydes or α-keto acids. nih.gov Elevated levels of certain THIQ derivatives have been found in the cerebrospinal fluid and brain tissue of PD patients. researchgate.net Some of these compounds are thought to be toxic to dopaminergic neurons, the primary cell type lost in PD. researchgate.net

In contrast, 1-MeTIQ has emerged as a promising neuroprotective agent. In a rat model of PD induced by 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), co-administration of 1-MeTIQ completely antagonized the 1BnTIQ-induced reduction in dopamine (DA) concentration in brain structures. researchgate.net Furthermore, repeated treatment with 1-MeTIQ has been shown to protect dopaminergic neurons against damage induced by the proteasome inhibitor lactacystin, preventing a decline in tyrosine hydroxylase (TH) levels, a key enzyme in dopamine synthesis, by approximately 30%. nih.gov In rotenone-induced models, both (R)- and (S)-enantiomers of 1-MeTIQ have demonstrated the ability to protect striatal terminals against the suppression of dopamine release. nih.gov Specifically, (S)-1MeTIQ was found to significantly increase dopamine release by about 230% in the rat striatum. nih.gov

The neuroprotective effects of 1-MeTIQ are believed to be mediated through multiple mechanisms, including the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system. nih.gov Studies have also shown that 1-MeTIQ can inhibit the decrease in dopaminergic spontaneous firing induced by MPTP, an effect partially attributed to the reduction of free radicals. mdpi.com

| Compound/Derivative | Parkinson's Disease Model | Key Research Finding | Quantitative Data |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)-induced | Completely antagonized the reduction in dopamine (DA) concentration. researchgate.net | - |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Lactacystin-induced | Prevented the decline in tyrosine hydroxylase (TH) level. nih.gov | ~30% protection against TH level reduction. nih.gov |

| (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline ((S)-1MeTIQ) | Rotenone-induced | Significantly increased dopamine release in the striatum. nih.gov | ~230% increase in dopamine release. nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | MPTP-induced | Inhibited the decrease in dopaminergic spontaneous firing. mdpi.com | - |

Alzheimer's Disease Research

Tetrahydroisoquinoline derivatives have shown promise as multifunctional agents for the potential treatment of Alzheimer's disease (AD). Their therapeutic potential stems from their ability to target several key pathological features of the disease, including cholinergic dysfunction and the aggregation of amyloid-beta (Aβ) plaques. researchgate.netnih.gov

A significant area of research has focused on the development of THIQ derivatives as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and cognitive function and is depleted in AD. nih.govresearchgate.net For instance, certain C-1 functionalized N-aryl-tetrahydroisoquinolines have demonstrated potent inhibitory activity against both AChE and BuChE. nih.gov Hybrid molecules incorporating the THIQ scaffold have also been developed, with some showing potent and selective inhibition of these enzymes. researchgate.net

Beyond cholinesterase inhibition, THIQ derivatives have been investigated for their ability to interfere with the aggregation of Aβ peptides, a hallmark of AD pathology. Some derivatives have been shown to reduce the self-induced aggregation of Aβ1-42. nih.gov Additionally, recent studies have highlighted the potential of THIQ derivatives to enhance lysosome biogenesis. This is a crucial cellular process for clearing aggregated proteins like Aβ. Certain derivatives have been found to promote the clearance of Aβ aggregates and improve cognitive function in animal models of AD. nih.govnih.gov

| Compound/Derivative | Target/Activity | Key Research Finding | IC50 Value / Quantitative Data |

|---|---|---|---|

| Jatrorrhizine derivative | Cholinesterase Inhibition | High inhibition activity for cholinesterase. researchgate.net | 0.301 μM researchgate.net |

| Berberine | AChE Inhibition | Highest AChE inhibition among a group of isoquinoline (B145761) alkaloids. nih.gov | 0.72 ± 0.04 μg/mL nih.gov |

| Palmatine | AChE Inhibition | Notable AChE inhibition. nih.gov | 6.29 ± 0.61 μg/mL nih.gov |

| (-)-Corydalmine | BChE Inhibition | Stronger inhibition than the reference drug galanthamine. nih.gov | 7.78 ± 0.38 μg/mL nih.gov |

| Sanguinarine and Chelerythrine | Aβ1-42 Aggregation Inhibition | Reduced Thioflavine T fluorescence, indicating inhibition of aggregation. nih.gov | ~40% reduction in fluorescence. nih.gov |

Antidepressant-like Activities

Research has indicated that 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), possess distinct antidepressant-like properties. Studies in animal models of depression, such as the forced swim test (FST) and tail suspension test (TST), have demonstrated that these compounds can significantly reduce immobility time, an indicator of antidepressant efficacy. nih.gov

The mechanism underlying these antidepressant-like effects is believed to involve the modulation of monoaminergic neurotransmitter systems. nih.gov Most conventional antidepressant drugs act by increasing the levels of noradrenaline and/or serotonin in the brain. nih.gov Biochemical analyses have shown that the administration of TIQ and 1MeTIQ leads to the activation of both the noradrenergic and serotonergic systems. nih.gov Furthermore, 1MeTIQ has been identified as a reversible monoamine oxidase (MAO) inhibitor. nih.gov By inhibiting MAO, 1MeTIQ reduces the breakdown of monoamine neurotransmitters like dopamine, noradrenaline, and serotonin, thereby increasing their availability in the synapse. nih.gov This broader mechanism of action, combining neuroprotective and MAO-inhibiting properties, suggests that 1MeTIQ could be a beneficial therapeutic agent for depression. nih.gov

Anti-addictive Properties and Craving Attenuation

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated potential as an anti-addictive agent, particularly in the context of cocaine addiction. nih.gov Animal studies have shown that exogenously administered 1MeTIQ can significantly antagonize behaviors associated with addiction, such as cocaine-induced locomotor sensitization, cocaine self-administration, and the reinstatement of drug-seeking behavior. nih.gov

The anti-addictive properties of 1MeTIQ are thought to be linked to its influence on the brain's reward pathways, primarily the dopaminergic system. nih.gov Cocaine's addictive effects are largely mediated by its ability to block the reuptake of dopamine, leading to an accumulation of this neurotransmitter in the synapse and a heightened sense of reward. 1MeTIQ appears to counteract these effects, potentially by attenuating the reinforcing properties of the drug and reducing the motivation for drug-seeking. nih.gov Research indicates that 1MeTIQ can decrease cocaine-maintained responding in self-administration paradigms. nih.gov This suggests that 1MeTIQ may help in reducing cravings and preventing relapse in individuals with substance use disorders. nih.gov

Analgesic Effects (e.g., Diabetic Neuropathic Pain)

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown significant analgesic effects in models of chronic pain, particularly diabetic neuropathic pain. nih.govnih.gov Neuropathy is a common and debilitating complication of diabetes, and current treatments have limitations in terms of efficacy and side effects. nih.gov

In a mouse model of streptozotocin (B1681764) (STZ)-induced diabetic neuropathy, acute administration of 1MeTIQ was found to reverse both mechanical allodynia (pain from a stimulus that does not normally provoke pain) and thermal hyperalgesia (increased sensitivity to heat). nih.govnih.gov The analgesic effects of 1MeTIQ were comparable to those of the standard treatment, gabapentin. nih.gov The proposed mechanism for these analgesic effects involves the modulation of central monoaminergic and opioidergic pathways. nih.gov HPLC analysis of brain tissue from the diabetic mice revealed that 1MeTIQ restored the levels of serotonin and dopamine, which were found to be diminished in the neuropathic animals. nih.gov The antihyperalgesic action of 1MeTIQ was abolished by antagonists of opioid, serotonergic, and noradrenergic receptors, further supporting the involvement of these neurotransmitter systems in its analgesic activity. nih.gov

| Compound | Pain Model | Test | Key Research Finding |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Streptozotocin-induced diabetic neuropathy | von Frey filament pressure test | Reversed mechanical allodynia. nih.govnih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Streptozotocin-induced diabetic neuropathy | Tail immersion test | Reversed thermal hyperalgesia. nih.govnih.gov |

Antimicrobial and Anti-cancer Activities

The tetrahydroisoquinoline scaffold is a key structural motif in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net The versatility of the THIQ core allows for the synthesis of a diverse library of derivatives with potent activities against various pathogens and cancer cell lines. researchgate.net

In the realm of anticancer research, THIQ derivatives have been investigated as inhibitors of various molecular targets crucial for cancer cell proliferation and survival. researchgate.net These targets include epigenetic enzymes, anti-apoptotic proteins, transporters, and receptors. researchgate.net For example, certain THIQ derivatives have shown tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. meliordiscovery.com In these studies, compounds with bulky substituents demonstrated higher cytotoxicity, inducing a form of cell death known as autophagy. meliordiscovery.com Other research has identified THIQ derivatives with potent activity against breast cancer and endometrial cancer cell lines. researchgate.net

Antibacterial Effects

Tetrahydroisoquinoline derivatives have also been explored for their antibacterial properties. rsc.org A number of synthetic THIQ analogs have been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. rsc.org

One study reported the synthesis of C1-substituted THIQ motifs that exhibited substantial antimicrobial activity against MRSA, with low minimum inhibitory concentration (MIC) values. rsc.org Another study investigated the antibacterial activity of a novel synthetic isoquinoline derivative, 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, against Pseudomonas aeruginosa. The MIC of this compound was found to be in the range of 6.0 to 24.0 μg/ml. rsc.org Further research has identified tricyclic isoquinoline derivatives with antibacterial properties against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. nih.gov

| Compound/Derivative | Target Organism | Activity | MIC/IC50 Value |

|---|---|---|---|

| 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | Antibacterial | 6.0 - 24.0 μg/mL rsc.org |

| Tricyclic isoquinoline derivative 8d | Staphylococcus aureus | Antibacterial | 16 µg/mL nih.gov |

| Tricyclic isoquinoline derivative 8f | Staphylococcus aureus | Antibacterial | 32 µg/mL nih.gov |

| Tricyclic isoquinoline derivative 8f | Streptococcus pneumoniae | Antibacterial | 32 µg/mL nih.gov |

| Tricyclic isoquinoline derivative 8d | Enterococcus faecium | Antibacterial | 128 µg/mL nih.gov |

| Tricyclic isoquinoline derivative 8f | Enterococcus faecium | Antibacterial | 64 µg/mL nih.gov |

| 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone (B1245722) (TQ9) | Human oral squamous cell carcinoma cell lines | Anticancer | - |

| Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13) | Human oral squamous cell carcinoma cell lines | Anticancer | - |

| Compound GM-3-121 | MCF-7 (breast cancer) | Anticancer | 0.43 μg/mL researchgate.net |

| Compound GM-3-121 | MDA-MB-231 (breast cancer) | Anticancer | 0.37 μg/mL researchgate.net |

| Compound GM-3-121 | Ishikawa (endometrial cancer) | Anticancer | 0.01 μg/mL researchgate.net |

| Compound 7e | A549 (lung cancer) | Anticancer | 0.155 µM nih.gov |

| Compound 8d | MCF7 (breast cancer) | Anticancer | 0.170 µM nih.gov |

Anticancer Potential and Cytotoxicity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a foundational structure for numerous compounds exhibiting potent cytotoxic and anticancer effects. nih.gov Synthetic and naturally derived THIQ analogs have been investigated for their ability to inhibit cancer cell growth through various mechanisms. nih.govtandfonline.com

Research has demonstrated that the cytotoxicity of THIQ derivatives can be influenced by the nature and size of substituents on the core structure. For instance, derivatives with bulky alkyl groups at the C-1 position, such as 1-cyclohexyl-TIQ and 1-phenyl-TIQ, have been shown to significantly affect the viability of PC12 cells and induce apoptosis. nih.govresearchgate.net The molecular size of substituents is considered important for inducing cytotoxicity. nih.gov One study found that a derivative with a 3,4-dimethoxybenzoyl group and another with ethoxycarbonyl and benzyloxycarbonyl groups showed high tumor-specific cytotoxicity. nih.gov

Derivatives of THIQ have been evaluated against a range of cancer cell lines. Newly synthesized compounds have shown moderate to strong anticancer activity against lung cancer (A459) and breast cancer (MCF7) cell lines. nih.gov Specifically, compound 7e was most potent against the A549 cell line (IC₅₀: 0.155 µM), while compound 8d was most effective against the MCF7 cell line (IC₅₀: 0.170 µM). nih.gov Other studies have synthesized novel THIQ derivatives and tested their effects on five human breast cancer cell lines, including MDA-MB-231 and MCF7. researchgate.net

Furthermore, certain THIQ derivatives have been designed as inhibitors of specific cancer-related pathways. For example, compounds have been developed as potent inhibitors of KRas, a key protein in many cancers. Derivatives bearing a chloro group (GM-3-18 ) or a trifluoromethyl group (GM-3-143 ) at the 4-position of a phenyl ring demonstrated significant KRas inhibition against various colon cancer cell lines, with IC₅₀ values for GM-3-18 ranging from 0.9 µM to 10.7 µM. nih.gov

The mechanism of cell death induced by these compounds can vary. Some derivatives, like TQ9, have been observed to induce autophagy in human squamous cell carcinoma cell lines, as evidenced by the formation of acidic organelles, without significant induction of DNA fragmentation or caspase-3 activation. nih.gov This suggests that THIQ derivatives can trigger different cell death pathways depending on their structure and the cancer cell type. iiarjournals.org

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 7e | A549 (Lung) | 0.155 µM | nih.gov |

| Compound 8d | MCF7 (Breast) | 0.170 µM | nih.gov |

| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 µM | nih.gov |

Antifungal Activities

Derivatives of 1,2,3,4-tetrahydroisoquinoline have demonstrated significant potential as antifungal agents against a variety of pathogenic fungi. nih.govrsc.org Research into novel N-substituted THIQ analogs revealed compounds with notable activity. For example, compounds 145 and 146 showed a zone of inhibition against Candida glabrata comparable to the standard drug clotrimazole. nih.gov Further testing established that compound 145 was most potent against Saccharomyces cerevisiae (MIC = 1 µg/ml), while compound 146 was more effective against Yarrowia lipolytica (MIC = 2.5 µg/ml). nih.gov

Other structural modifications have also yielded potent antifungal compounds. Pyrrolo-THIQ fused systems, such as compounds 148 and 149 , exhibited activity equivalent to nystatin (B1677061) against C. albicans. nih.gov Similarly, bis(THIQ) derivatives like compound 150 showed better antifungal activity against C. albicans than nystatin, with a larger zone of inhibition (20 mm vs. 15 mm). nih.gov

Recent studies have focused on designing THIQ derivatives as potential fungicides for agricultural use. A series of 32 novel derivatives were synthesized and showed medium to excellent activity against six phytopathogenic fungi. researchgate.net Compounds A13 and A25 were particularly effective against Alternaria alternata, with EC₅₀ values of 2.375 mg/L and 2.251 mg/L, respectively, which are comparable to the commercial fungicide boscalid. researchgate.net

N-sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQ) also represent a promising class of antifungals. Two derivatives, compounds 5 and 6 , exhibited significant activity against various fungal species, including Aspergillus spp and Penicillium spp. researchgate.net Specifically, compound 5 showed 77.8% and 94.1% inhibition against A. flavus and A. parasiticus, respectively. Chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) structure have also been synthesized, with compound H4 showing very high inhibitory activity against Phytophthora capsici (EC₅₀ = 5.2 µg/mL), far exceeding that of control drugs Azoxystrobin and Fluopyram. nih.gov

| Compound | Fungal Species | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| Compound 145 | Saccharomyces cerevisiae | 1 µg/ml (MIC) | nih.gov |

| Compound 146 | Yarrowia lipolytica | 2.5 µg/ml (MIC) | nih.gov |

| Compound A13 | Alternaria alternata | 2.375 mg/L (EC₅₀) | researchgate.net |

| Compound H4 | Phytophthora capsici | 5.2 µg/mL (EC₅₀) | nih.gov |

Antiviral and Anti-leishmanial Activities

The isoquinoline alkaloid family, which includes the THIQ scaffold, has been a source of compounds with significant antiviral properties. rsc.orgmdpi.com These compounds have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). mdpi.comnih.gov

Several THIQ derivatives have shown anti-HIV activity. One derivative containing the THIQ scaffold, compound 157 , exhibited potent anti-HIV activity with an IC₅₀ value of 4.10 µM. rsc.org Other related isoquinoline alkaloids like salsolinol (B1200041) and N,N-dimethylsalsolinol have also been reported to be effective against HIV. mdpi.com

More recently, novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure were synthesized and tested against SARS-CoV-2. A compound designated trans-1 was found to effectively suppress authentic SARS-CoV-2 replication in Vero E6 cells with a half-maximal effective concentration (EC₅₀) of 3.15 µM. nih.govnih.gov In Calu-3 human lung cells, this compound also efficiently inhibited viral replication with an EC₅₀ of 2.78 µM, performing better than chloroquine. nih.gov The mechanism of action for trans-1 was found to differ from that of chloroquine, as it primarily inhibits the post-entry stages of viral replication. nih.gov

In addition to antiviral effects, THIQ analogs have been reported to possess anti-leishmanial activity, highlighting the broad spectrum of action for this class of compounds against infective pathogens. nih.govrsc.org

Anti-inflammatory and Anti-malarial Activities

The therapeutic potential of 1,2,3,4-tetrahydroisoquinoline derivatives extends to anti-inflammatory and anti-malarial applications. rsc.orgresearchgate.net The core structure is found in molecules that can modulate inflammatory pathways and effectively combat malaria parasites. mdpi.com

A derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in a rat model of Parkinson's disease. mdpi.com The antioxidant properties of HTHQ led to a reduction in pro-inflammatory cytokines, demonstrating its anti-inflammatory potential. mdpi.com

In the realm of anti-malarial research, the THIQ scaffold has been identified as a key structural motif. rsc.org High-throughput screening of large compound libraries against Plasmodium falciparum identified over 40 analogs with a THIQ core that exhibited potent activity, including against drug-resistant strains. rsc.org Compound 173 was identified as a highly active hit, with EC₅₀ values in the sub-nanomolar range against all tested malarial strains. rsc.org Further development led to analogs like 13h and 13i , which possessed excellent anti-malarial activity in vivo. nih.gov

Other studies have synthesized 1-aryl-6-hydroxy-THIQ analogs, with several compounds (177–179 ) showing potent anti-malarial activity comparable to the standard drug chloroquine. rsc.org The tetrahydroquinoline MMV692140 was also identified as an antimalarial hit with an IC₅₀ of 1.8 μM against the 3D7 strain of P. falciparum. nih.gov Subsequent chemical exploration of this motif led to an analog with a 30-fold improvement in potency. nih.gov These compounds have been shown to be active against multiple life-cycle stages of the parasite and maintain activity against drug-resistant strains. nih.govparahostdis.org

Enzyme Inhibition and Modulation

Derivatives of this compound are notable for their interactions with various enzyme systems, a property that underpins many of their pharmacological effects.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

One of the most well-characterized enzymatic activities of THIQ derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B). nih.gov These enzymes are crucial for the metabolism of monoamine neurotransmitters like dopamine, serotonin, and noradrenaline. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous compound known to be a reversible MAO inhibitor. nih.govresearchgate.net This inhibition of MAO leads to increased concentrations of monoamines in the brain, which is associated with its antidepressant-like effects. nih.gov The inhibition of MAO-dependent dopamine oxidation by 1-methyl THIQ also helps to reduce oxidative stress in the brain. nih.gov

Synthetic derivatives have also been developed as potent MAO inhibitors. For example, a 2,3-DHCP derivative was found to inhibit MAO-A preferentially, with an IC₅₀ of about 1 µM. researchgate.net In contrast, a 1,2,3,4-THCP-10-one derivative bearing a phenylethynyl fragment at the C1 position was a potent MAO-B inhibitor with an IC₅₀ of 0.51 µM. researchgate.net

Other Enzyme Interactions

Beyond MAO, THIQ derivatives have been found to inhibit other significant enzymes.

Cholinesterases: Several derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease. hkust.edu.hk A heterodimer combining 6-chlorotacrine and a tetrahydroquinolone moiety was synthesized and found to inhibit AChE with an IC₅₀ value below 1 nM, while also showing high selectivity for AChE over BChE. hkust.edu.hk The 1,2,3,4-THCP-10-one derivative mentioned earlier also showed moderate inhibition of both AChE and BChE, with IC₅₀ values in the 7–8 µM range. researchgate.net

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Novel tetrahydroisoquinolines have been synthesized and characterized as inhibitors of DHFR and CDK2, which are important targets in cancer therapy. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): As part of their antifungal mechanism, some chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline moiety have been shown to inhibit the activity of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.gov Compound A13, an effective fungicide, is also believed to act on SDH. researchgate.net

Other Interactions: The biological activity of these compounds also includes antitryptic properties and the inhibition of albumin denaturation, which is a measure of anti-inflammatory activity. mdpi.com

Structure Activity Relationship Sar Studies of 2 Methyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Influence of Substituent Modifications on Biological Activity

The biological activity of 2-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives is highly dependent on the nature and position of substituents on the core structure. nih.govnuph.edu.ua Modifications to both the aromatic ring and the heterocyclic portion of the molecule can dramatically alter potency and selectivity for various biological targets. researchgate.net

For instance, in the development of inhibitors against Mycobacterium tuberculosis, a series of N-substituted 5,8-disubstituted tetrahydroisoquinolines, which includes 2-methylated analogs, were synthesized and evaluated. nih.gov SAR studies revealed several key trends:

Lipophilicity: There was a general correlation between increased lipophilicity and improved potency against the bacterium in culture. nih.gov

Position 5 Substituents: The introduction of large substituents, such as a benzyl (B1604629) group, at the 5-position of the tetrahydroisoquinoline ring was well-tolerated, indicating this position is amenable to bulky additions to enhance activity. nih.gov

Position 8 Substituents: An N-methylpiperazine group was identified as the preferred substituent at the 8-position, suggesting a specific interaction in the target's binding site. nih.gov

Side Chain Linkers: The nature of the chemical linker in side chains attached at position 7 was crucial. Amide (–CONH–) and methylene (B1212753) (–CH₂–) linkers were found to be more effective than carbonyl (–CO–) or methylene-carbonyl (–COCH₂–) linkers, highlighting the importance of the spatial orientation of terminal aromatic rings for target binding. nih.gov

In another context, the derivatization of the natural product quercetin (B1663063) with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety demonstrated that substituent effects can be complex. mdpi.com The addition of two methoxy (B1213986) groups on the tetrahydroisoquinoline (THIQ) motif was suggested to be involved in the interaction and inhibition of Na+, K+-ATPase. mdpi.com The SAR studies consistently show that electron-donating and electron-withdrawing groups, as well as various heterocyclic functional groups, play a vital role in modulating the biological potential of THIQ derivatives. nuph.edu.ua

| Scaffold Position/Modification | Substituent Type | Observed Effect on Biological Activity | Target/Application |

|---|---|---|---|

| General | Increased Lipophilicity | Improved Potency nih.gov | Mycobacterium tuberculosis |

| Position 5 | Large groups (e.g., Benzyl) | Well-tolerated, maintains activity nih.gov | Mycobacterium tuberculosis |

| Position 8 | N-methylpiperazine | Preferred for potency nih.gov | Mycobacterium tuberculosis |

| Position 7 Side Chain Linker | –CONH– or –CH₂– | More effective than –CO– or –COCH₂– nih.gov | Mycobacterium tuberculosis |

| Positions 6 and 7 | Methoxy groups | Contributes to Na+, K+-ATPase inhibition mdpi.com | Anticancer |

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of a drug's action, affecting everything from target binding to metabolic processing. mdpi.commhmedical.com For chiral molecules like many this compound derivatives, different stereoisomers (enantiomers or diastereomers) can exhibit significantly different pharmacological profiles. mdpi.com

The natural alkaloid N-methylisosalsoline, a this compound derivative, demonstrated activity against the human 20S proteasome, suggesting the THIQ skeleton can serve as a template for developing enzyme inhibitors. researchgate.net In such interactions, the precise 3D shape of the molecule is paramount for fitting into the enzyme's active site. Generally, only one enantiomer of a chiral drug will bind effectively to its target receptor or enzyme, which is itself a chiral macromolecule. The other enantiomer may be less active, inactive, or even produce different or adverse effects. mdpi.com

While specific SAR studies detailing the stereochemical impact on this compound derivatives are highly specific to the target, the general principles of stereospecificity are well-established. For example, in studies of other classes of compounds, it has been shown that stereochemistry can be the primary driver for potency. mdpi.com This is often because stereochemistry affects not only the binding affinity to the primary target but also recognition by transport systems that control a drug's uptake into cells. mdpi.com Therefore, controlling the stereochemistry during synthesis is a crucial aspect of developing potent and selective therapeutic agents based on this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For tetrahydroisoquinoline derivatives, QSAR models have been successfully developed to predict their activity and guide the design of new, more potent analogs. nih.govmdpi.com

One study focused on the tumor-specificity of 38 different 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, analyzing the relationship between their cytotoxicity against normal and tumor cells and 17 different chemical descriptors. nih.gov The tumor specificity was defined by the differential effect on the two cell types. The analysis found that the water-accessible surface area was the descriptor with the highest correlation to tumor specificity. nih.gov Furthermore, using artificial neural networks, the study highlighted the importance of quantum chemical calculations in accurately predicting the specificity of these compounds. nih.gov

In another example, a 3D-QSAR study was conducted on 40 tetrahydroquinoline-derivative inhibitors targeting Lysine-specific demethylase 1 (LSD1), a significant target in cancer research. mdpi.com The study developed robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models with strong statistical and predictive capabilities. mdpi.com

| QSAR Model | Statistical Parameter | Value | Significance |

|---|---|---|---|

| CoMFA (LSD1 Inhibitors) mdpi.com | q² | 0.778 | Good internal validation ability |

| R²pred | 0.709 | Good external prediction ability | |

| CoMSIA (LSD1 Inhibitors) mdpi.com | q² | 0.764 | Good internal validation ability |

| R²pred | 0.713 | Good external prediction ability |

These models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, thereby offering a rational basis for designing new derivatives with improved properties. mdpi.com

Computational and In Silico Modeling for Activity Prediction

Computational and in silico modeling techniques are indispensable tools in modern drug discovery, used to predict the interaction of ligands with their biological targets, understand binding mechanisms, and forecast pharmacokinetic properties. tandfonline.comnih.gov These methods have been extensively applied to this compound derivatives to guide their development. mdpi.com

Molecular docking is a primary technique used to predict the preferred orientation of a molecule when bound to a target protein. For a series of novel tetrahydroquinoline derivatives designed as potential mTOR inhibitors, molecular docking was used to predict their binding scores, stability, and specific interactions within the mTOR active site. mdpi.com The computational analysis strongly supported the synthesis of these compounds for further experimental testing. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. mdpi.com For designed LSD1 inhibitors based on the tetrahydroquinoline scaffold, MD simulations and binding free energy calculations (MM/PBSA method) were used to explore the properties of newly designed compounds compared to a template molecule. mdpi.com The results indicated that the new designs performed better due to the strategic introduction of amino and hydrophobic groups, providing clear guidance for future inhibitor design. mdpi.com

These computational approaches serve multiple purposes in a drug discovery campaign:

Virtual Screening: Filtering large chemical libraries to identify potential hits. nih.gov

Hit-to-Lead Optimization: Guiding the modification of initial hits to improve affinity and selectivity. nih.gov

ADMET Prediction: Forecasting properties like absorption, distribution, metabolism, excretion, and toxicity to prioritize compounds with favorable drug-like characteristics. nih.govnih.gov

By integrating these in silico methods, researchers can accelerate the discovery process, reduce the number of compounds that need to be synthesized, and make more informed decisions in the development of novel this compound-based therapeutics. nih.gov

Analytical Methodologies for 2 Methyl 1,2,3,4 Tetrahydroisoquinoline in Biological and Chemical Systems

Chromatographic Techniques

Chromatography is a fundamental technique for separating 2-Me-THIQ from other components in a mixture. This separation is crucial for accurate identification and quantification, particularly in complex biological samples. Both gas and liquid chromatography, especially when coupled with mass spectrometry, provide robust platforms for the analysis of tetrahydroisoquinolines (TIQs).

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like 2-Me-THIQ. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

In the analysis of TIQs, derivatization is often employed to improve chromatographic properties and sensitivity. For instance, TIQs can be transformed into diastereomers using chiral derivatizing agents, such as (–)-(1R)-menthyl chloroformate, allowing for the separation of enantiomers on a standard achiral GC column. This is particularly useful for studying the stereospecific biosynthesis or metabolism of these compounds. GC-MS analysis of underivatized 2-Me-THIQ shows characteristic fragmentation patterns, including a prominent molecular ion peak [M-H]+ at m/z 146 and other significant fragments at m/z 131 ([M-CH3-H]+) and m/z 104.

Table 1: GC-MS Parameters and Findings for Tetrahydroisoquinoline Analysis

| Parameter | Description | Source |

|---|---|---|

| Derivatization Agent | (–)-(1R)-menthyl chloroformate can be used for the determination of enantiomeric composition of chiral substituted TIQs. | |

| Detection Principle | Electron Ionization (EI) is commonly used, generating characteristic fragmentation patterns for structural elucidation. | |

| Key Mass Fragments (2-Me-THIQ) | m/z 146 ([M-H]+), m/z 131 ([M-CH3-H]+), m/z 104. | |

| Application | Quantification of TIQ enantiomers in biological matrices like plasma and urine. Analysis of optical purity in synthetic mixtures. | |

| Limit of Quantification | For related compounds like salsolinol (B1200041), limits of 100 pg/ml for each enantiomer have been achieved in biological samples. |

Liquid chromatography is highly versatile and well-suited for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC analysis. When coupled with tandem mass spectrometry (LC-MS/MS), it offers exceptional sensitivity and selectivity for quantifying low levels of TIQs in complex biological matrices like blood, brain, and liver tissue.

The methodology typically involves a reversed-phase HPLC column (e.g., C18) for separation, with a mobile phase consisting of an aqueous component and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization. For MS detection, electrospray ionization (ESI) is commonly used, which is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]+. Tandem MS (MS/MS) enhances specificity through multiple reaction monitoring (MRM), where a specific parent ion is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This technique minimizes interference from matrix components, allowing for reliable detection at ng/mL levels or lower.

Table 2: LC-MS/MS Methodological Details for Tetrahydroisoquinoline Analysis

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). | |

| Column | C18 columns are commonly used for separating TIQs. | |

| Ionization Source | Electrospray Ionization (ESI) in positive mode is typically employed. | |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | |

| Parent/Product Ions (for related TIQs) | For TIQ: m/z 133.8 → m/z 90.9; For 1-MeTIQ: m/z 147.8 → m/z 130.8. | |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate analytes from biological matrices. |

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of 2-Me-THIQ. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of 2-Me-THIQ.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 2-Me-THIQ, characteristic signals include a singlet for the N-methyl (NCH₃) protons around 2.48 ppm, two triplets for the methylene (B1212753) protons of the tetrahydroisoquinoline ring system (NCH₂CH₂), and multiplets for the aromatic protons. The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For 2-Me-THIQ, distinct signals are observed for the N-methyl carbon (around 46.0 ppm), the two aliphatic carbons of the heterocyclic ring (around 29.1 ppm and 52.8 ppm), the benzylic carbon (around 57.9 ppm), and the aromatic carbons.

Table 3: NMR Spectroscopic Data for 2-Methyl-1,2,3,4-tetrahydroisoquinoline (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Source |

|---|---|---|---|

| ¹H | 2.48 (s, 3H) | NCH₃ | |

| ¹H | 2.72 (t, 2H) | NCH₂CH₂ | |

| ¹H | 2.95 (t, 2H) | NCH₂CH₂ | |

| ¹H | 3.61 (s, 2H) | NCH₂Ar | |

| ¹H | 7.02–7.15 (m, 4H) | Aromatic CH | |

| ¹³C | 29.1 | ArCH₂CH₂ | |

| ¹³C | 46.0 | NCH₃ | |

| ¹³C | 52.8 | NCH₂CH₂ | |

| ¹³C | 57.9 | ArCH₂N | |

| ¹³C | 125.6 - 134.5 | Aromatic C |

s = singlet, t = triplet, m = multiplet

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown metabolites. Using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the mass of an ion can be measured with an accuracy of a few parts per million (ppm). This level of precision allows for the unambiguous determination of a molecular formula from the measured mass, distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations (stretching, bending) of the chemical bonds. Each type of bond absorbs IR radiation at a characteristic frequency. For 2-Me-THIQ, the IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring (typically above 3000 cm⁻¹), C-H stretching of the aliphatic (CH₂ and CH₃) groups (typically in the 2850-3000 cm⁻¹ range), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The spectrum for the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), also shows a characteristic N-H stretching band, which would be absent in the N-methylated analog.

Derivatization Techniques for Enhanced Analysis

In the analysis of this compound and related compounds, particularly in complex biological and chemical matrices, derivatization is a critical step to improve analytical performance. This chemical modification is often necessary to enhance the volatility and thermal stability of the analyte, making it more amenable to gas chromatography (GC) analysis. jsbms.jp The process involves reacting the target molecule with a derivatizing agent to modify its functional groups, primarily the secondary amine in the tetrahydroisoquinoline structure. psu.edu

The primary goals of derivatization for the analysis of tetrahydroisoquinolines (THIQs) include:

Increasing Volatility: By replacing active hydrogens on the nitrogen atom, the polarity of the molecule is reduced, which increases its volatility and allows for analysis by GC at lower temperatures. research-solution.com

Improving Thermal Stability: Derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation. psu.edu

Enhancing Chromatographic Separation: Derivatization can improve the peak shape and resolution of the analyte from other components in the sample.

Creating Diastereomers for Chiral Analysis: When a chiral derivatizing agent is used, a pair of enantiomers is converted into a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated using standard achiral chromatographic columns. scirp.orglibretexts.org

A common and effective derivatization strategy for THIQs is acylation . This involves the introduction of an acyl group to the secondary amine. research-solution.com A notable example is the use of chloroformates, such as (–)-(1R)-menthyl chloroformate. This chiral reagent reacts with the THIQ enantiomers to form diastereomeric carbamates. scirp.orgscirp.org This pre-column derivatization allows for the subsequent separation and quantification of the resulting diastereomers on a non-polar, achiral GC column, which is a robust method for determining the optical purity of a wide range of chiral substituted THIQs. scirp.orgresearchgate.net

Another approach involves a two-step derivatization process, which has been applied to catecholic THIQs. This method includes an initial reaction with an agent like N-methyl-N-trimethylsilyltrifluoracetamide for silylation, followed by a second reaction with a chiral reagent such as R-(-)-2-phenylbutyrylic acid to form diastereomers suitable for GC-Mass Spectrometry (GC-MS) analysis. nih.gov Other reagents, including perfluoroacylimidazoles, can also be used to create derivatives with enhanced detectability. psu.edu

| Derivatization Reagent | Reaction Type | Analyte Functional Group | Purpose | Reference |

|---|---|---|---|---|

| (–)-(1R)-Menthyl chloroformate | Acylation (Carbamate formation) | Secondary Amine (N-H) | Forms diastereomers for chiral analysis on achiral columns. | scirp.orgscirp.org |

| R-(-)-2-Phenylbutyrylic acid | Acylation | Secondary Amine (N-H) | Forms diastereomers for enantiomeric separation. | nih.gov |

| N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA) | Silylation | Hydroxyl (-OH), Amine (N-H) | Increases volatility and thermal stability. Often used as a first step in a two-step derivatization. | research-solution.comnih.gov |

| Perfluoroacylimidazoles (e.g., TFAI, PFAI, HFBI) | Acylation | Hydroxyl (-OH), Primary/Secondary Amines | Creates halogenated derivatives suitable for Electron Capture Detection (ECD). | psu.edu |

Determination of Enantiomeric Composition

The determination of the enantiomeric composition of this compound and its analogs is crucial, as individual enantiomers often exhibit different pharmacological and toxicological profiles. nih.gov Several analytical methodologies have been developed to separate and quantify these stereoisomers.

Indirect Separation via Derivatization

A widely used method for determining enantiomeric composition involves the derivatization of the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. scirp.org Unlike enantiomers, diastereomers have distinct physical properties, allowing for their separation by standard, non-chiral chromatography techniques. libretexts.org